molecular formula C9H14ClNO2 B2523927 Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate CAS No. 2225142-32-3

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

Cat. No. B2523927
CAS RN: 2225142-32-3
M. Wt: 203.67
InChI Key: HOYCBSUMMDOXPI-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a chloromethyl group and a cyclopropylazetidine group. The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . The cyclopropyl group is a three-membered ring structure common in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. For example, the Blanc chloromethylation reaction is a method of introducing a chloromethyl group into aromatic compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group and could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, chloromethyl compounds are generally colorless and have a sweet odor .

Scientific Research Applications

Chloromethane as a Methyl Donor

  • Chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system that can esterify a wide range of aromatic and aliphatic acids. This finding opens up potential avenues for the utilization of similar structures in synthetic biology and organic chemistry applications (Harper et al., 1989).

DNA Methylation and Cancer

  • Alterations in DNA methylation patterns are common in various tumors, impacting gene transcription. Studies on DNA methyltransferase inhibitors, including analogs of nucleoside deoxycitidine, have shown antileukemic activity but limited action in solid tumors, suggesting a role for methyl donors in developing treatments for cancer through epigenetic mechanisms (Goffin & Eisenhauer, 2002).

Synthetic Applications

  • Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used to synthesize spirocyclopropane anellated heterocyclic carboxylates, demonstrating the versatility of chloromethyl and cyclopropyl containing compounds in organic synthesis (Bullock et al., 1972).

Mechanism of Action of Alkylating Agents

  • Studies on alkylating agents like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) reveal their ability to covalently cross-link DNA, providing insights into the use of similar compounds in chemotherapy and the role of chloroethyl groups in mediating biological effects (Lown & McLaughlin, 1979).

Antineoplastic Agents

  • Chloroethyl- and methylnitrosourea analogues of thymidine have shown significant antineoplastic activities, indicating the potential of cyclopropyl and chloromethyl groups in developing novel cancer therapies (Lin et al., 1978).

Safety and Hazards

Chloromethyl compounds can be hazardous. They are often flammable and can cause serious eye irritation. They may also be harmful if swallowed or inhaled .

properties

IUPAC Name

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYCBSUMMDOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

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